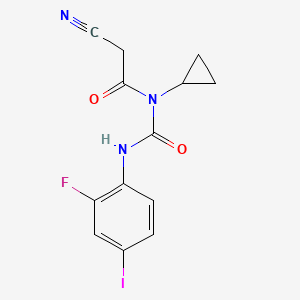

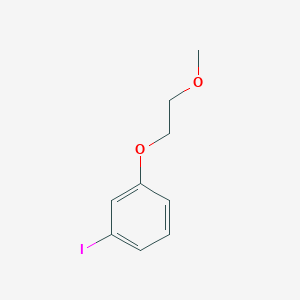

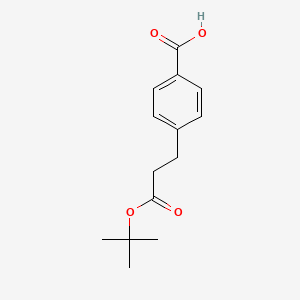

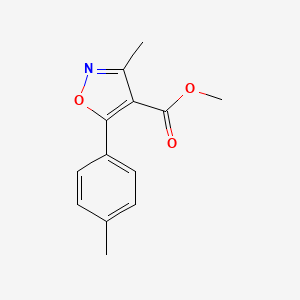

![molecular formula C11H14BrN B1398177 N-[(3-bromophenyl)methyl]-N-methylcyclopropanamine CAS No. 1249199-38-9](/img/structure/B1398177.png)

N-[(3-bromophenyl)methyl]-N-methylcyclopropanamine

Overview

Description

N-[(3-bromophenyl)methyl]-N-methylcyclopropanamine (N-BPMC) is an organic compound belonging to the cyclopropanamine class of compounds. It is a cyclic amine containing a three-membered ring with a nitrogen atom at its center and two alkyl substituents. N-BPMC is a useful building block for the synthesis of other compounds, and has been studied for its potential applications in scientific research.

Scientific Research Applications

Neurochemistry and Potential Therapeutic Uses

- Studies on related compounds such as MDMA (3,4-methylenedioxymethamphetamine) have explored their use in psychotherapy, especially for treating post-traumatic stress disorder (PTSD) and alcohol use disorder. These studies highlight the potential therapeutic applications of such compounds in enhancing psychotherapy outcomes (Sessa, Higbed, & Nutt, 2019).

Pharmacodynamics and Safety

- The pharmacodynamics and safety profiles of compounds structurally related to N-[(3-bromophenyl)methyl]-N-methylcyclopropanamine, such as 1-methylcyclopropene, have been extensively studied. For example, 1-methylcyclopropene is known for its role in inhibiting ethylene action, demonstrating its utility in agricultural applications to prolong the freshness of fruits and vegetables (Blankenship & Dole, 2003). While this application is distinct from therapeutic uses, it illustrates the diverse potential applications of cyclopropylamine derivatives.

Neurotoxicity and Neuroprotective Effects

- Other research focuses on the neurochemical effects and neurotoxicity of MDMA-like substances, providing insight into their potential risks and mechanisms of action in the central nervous system. These studies are crucial for understanding the safety profiles of psychoactive compounds and for developing strategies to mitigate potential adverse effects (McKenna & Peroutka, 1990).

Future Directions in Research and Applications

- Given the pharmacological interest in compounds like N-[(3-bromophenyl)methyl]-N-methylcyclopropanamine, future research could explore their potential neuroprotective properties, effects on neurotransmission, and applications in treating neurological disorders. Studies on compounds with similar actions, such as gacyclidine and its role in organophosphate poisoning treatment, suggest avenues for investigating the neuroprotective and therapeutic potentials of cyclopropylamine derivatives (Lallement et al., 1999).

properties

IUPAC Name |

N-[(3-bromophenyl)methyl]-N-methylcyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c1-13(11-5-6-11)8-9-3-2-4-10(12)7-9/h2-4,7,11H,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRXLXOZJJYVQOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC(=CC=C1)Br)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.